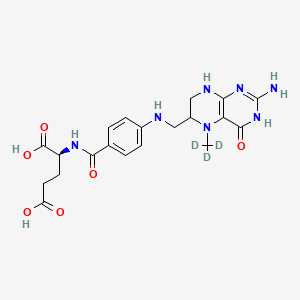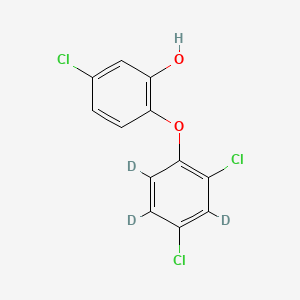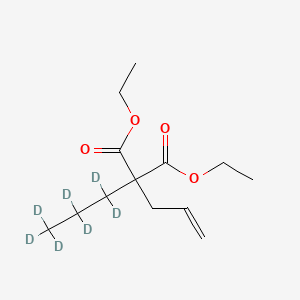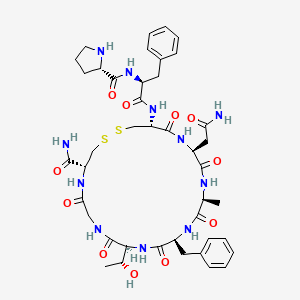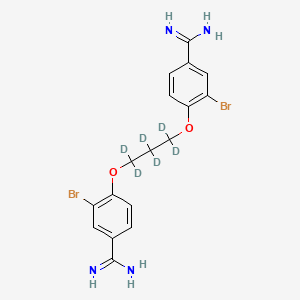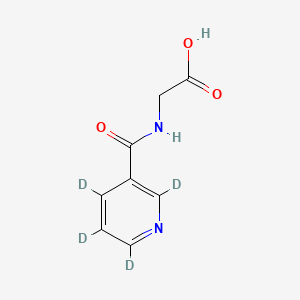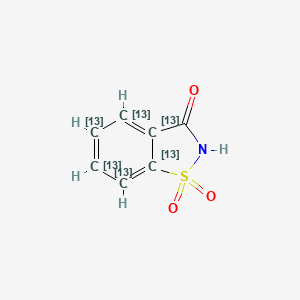
13C6 标记的糖精
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saccharin-13C6 is a labeled non-nutritive sweetener and a pharmaceutic aid (flavor). It was formerly listed as reasonably anticipated to be a human carcinogen . Saccharin is a benzoic sulfimide that is about 500 times sweeter than sucrose, but has a bitter or metallic aftertaste, especially at high concentrations . It is used to sweeten products such as drinks, candies, baked goods, tobacco products, excipients, and for masking the bitter taste of some medicines .
Synthesis Analysis
Saccharin and its derivatives such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin have been synthesized .
Molecular Structure Analysis
The molecular formula of Saccharin-13C6 is C7H5NO3S . The molecular weight is 189.14 g/mol . The InChI is 1S/C7H5NO3S/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7/h1-4H, (H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 . The Canonical SMILES is C1=CC=C2C (=C1)C (=O)NS2 (=O)=O . The Isomeric SMILES is [13CH]1= [13CH] [13CH]= [13C]2 [13C] (= [13CH]1)C (=O)NS2 (=O)=O .
Chemical Reactions Analysis
Saccharin is known to be involved in a variety of organic transformations when used as a catalyst . Schiff-base formation from the reaction of tryptophan and saccharin has also been reported .
Physical And Chemical Properties Analysis
Saccharin-13C6 is an off-white solid . It has a molecular weight of 189.14 g/mol . The XLogP3 is 0.9 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 71.6 Ų . The heavy atom count is 12 . The formal charge is 0 . The complexity is 303 . The isotope atom count is 6 .
科学研究应用
有机转化催化剂
13C6 标记的糖精:及其衍生物因其在各种有机转化中作为催化剂的作用而得到认可。 这种应用代表了一种更环保、更优越的催化方法,它提供了一些优势,例如降低能耗、更快的反应速度、更高的选择性以及减少加工和分离剂的使用 .
生物活性杂环的合成
糖精衍生物,包括13C6 标记的糖精,用于合成生物活性杂环。 这对药物和农药的开发至关重要,其中引入13C6标记可用于追踪和研究代谢途径 .
化学反应中官能团的来源
糖精衍生物充当化学反应中各种官能团(如 CO、NH2、SCN 和 SCF3)的来源。13C6 标记的糖精在这种情况下特别有用,因为它具有同位素标记,这有助于研究反应机理以及这些基团在生物系统中的命运 .
绿色化学方法
糖精衍生物的使用符合绿色化学的原则,旨在减少化学过程对环境的影响。13C6 标记的糖精通过提供无毒、可生物降解的催化和合成选择,有助于实现这一目标 .
官能团的保护和脱保护
在合成化学中,保护基用于在化学反应期间暂时掩盖官能团。13C6 标记的糖精衍生物可以作为保护基,特别是在后续分析研究需要同位素标记的情况下 .
分析化学应用
13C6 标记的糖精:可用于分析化学中,作为质谱法的内标。 它的同位素标记允许在复杂混合物中对化合物进行精确的定量和识别,从而提高分析结果的准确性 .
作用机制
Target of Action
Saccharin-13C6, a labeled non-nutritive sweetener , primarily targets Carbonic Anhydrase 3 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance.
Mode of Action
Saccharin-13C6 acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, saccharin-13C6 can interfere with the rapid conversion of carbon dioxide to bicarbonate and protons, potentially influencing various physiological processes that depend on this reaction.
Pharmacokinetics
Like its non-labeled counterpart, saccharin-13c6 is expected to be stable and non-caloric .
Result of Action
Studies suggest that saccharin may have bacteriostatic properties and could influence intestinal inflammation .
Action Environment
The action, efficacy, and stability of Saccharin-13C6 are likely to be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the activity of Carbonic Anhydrase 3 and, therefore, the efficacy of Saccharin-13C6. More research is needed to fully understand these influences .
未来方向
Saccharin, first synthesized in 1879 by Fahlberg, has been used as a non-caloric sweetener with several advantages. It is sweet, non-caloric, and stable, can now be synthesized with relatively few impurities, and is inexpensive . Its toxicity, imagined and real, has long been a source of concern and debate . Intensive studies on the potential carcinogenicity of saccharin have been performed, extending the limits of our technology to evaluate carcinogenic risk of chemicals . Future studies are warranted to assess the health implications of frequent and chronic saccharin consumption and elucidate the underlying biological mechanisms .
生化分析
Biochemical Properties
Saccharin-13C6, like its parent compound saccharin, interacts with various biomolecules in the body. It is known to be a ligand for sweet taste receptors (STRs) expressed in the intestine
Cellular Effects
Saccharin-13C6’s effects on cells are not fully understood. Studies on saccharin have shown that it can influence cell function. For instance, saccharin has been found to negatively impact the growth of yeast, suggesting that it could not be used in industrial processes wishing to use yeast to make ethanol . Moreover, saccharin has been linked with glucose intolerance, potentially due to alterations in gut microbiota .
Molecular Mechanism
Saccharin and its derivatives have been shown to act as catalysts for a wide variety of organic transformations
Temporal Effects in Laboratory Settings
Saccharin and its salts, including Saccharin-13C6, are stable in solid form. In solution, they exhibit high hydrolytic, thermal, and photo stability . Saccharin is decomposed when heated to 380 °C . More specific studies on the temporal effects of Saccharin-13C6 in laboratory settings are needed.
Dosage Effects in Animal Models
Studies on the effects of saccharin dosage in animal models have shown mixed results. High-dose saccharin supplementation did not induce gut microbiota changes or glucose intolerance in healthy humans and mice . Other studies have shown that artificial sweeteners, including saccharin, can cause glucose intolerance by affecting the gut microbiota .
Metabolic Pathways
Saccharin is known to be metabolized by the body, and its metabolism has been linked to changes in gut microbiota .
属性
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)

